molecular formula C21H33NSn B1394170 6-(Tributylstannyl)isoquinoline CAS No. 220514-06-7

6-(Tributylstannyl)isoquinoline

Cat. No. B1394170
M. Wt: 418.2 g/mol
InChI Key: FYLJBVOUFKVZJW-UHFFFAOYSA-N
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Description

“6-(Tributylstannyl)isoquinoline” is a heterocyclic organic compound . It has a molecular weight of 405.17 and a molecular formula of C20H32NSn . The IUPAC name for this compound is tributyl (isoquinolin-6-yl)stannane .


Synthesis Analysis

Isoquinoline and its derivatives can be synthesized through several methods. The most common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

The molecular structure of “6-(Tributylstannyl)isoquinoline” consists of a benzene ring fused to a pyridine ring . The nitrogen atom’s location differs in the two molecules .


Chemical Reactions Analysis

Isoquinoline synthesis involves a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . This provides isoquinolines in excellent yields and short reaction times .


Physical And Chemical Properties Analysis

“6-(Tributylstannyl)isoquinoline” has a boiling point of 454.83ºC at 760 mmHg and a flash point of 228.873ºC . It is classified as a weak base, similar to pyridine and quinoline .

Scientific Research Applications

Anti-Tumor Activity

Isoquinolines, including derivatives like 6-(Tributylstannyl)isoquinoline, have shown promising results in anti-tumor research. For instance, a compound named 6, comprising two isoquinoline-3-carboxylic acids, demonstrated high therapeutic efficacy and low systemic toxicity in anti-tumor studies, suggesting its potential as a lead for anti-tumor drugs (Gao et al., 2015).

Antimalarial Activity

Isoquinoline derivatives have been investigated for their antimalarial properties. Novel decorated isoquinolines showed interesting antiplasmodial activity against different strains of Plasmodium falciparum, which causes malaria. These findings contribute to the development of new antimalarial agents (Theeramunkong et al., 2020).

Antibacterial Activity

Research into isoquinoline derivatives also extends to their antibacterial properties. For example, 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, related to isoquinoline, exhibited significant antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Hayashi et al., 2002).

Anticancer Effects of Natural Plant Alkaloid Isoquinolines

Isoquinoline alkaloids from herbal plants have been used in traditional medicine due to their anti-inflammatory, antimicrobial, and analgesic effects. These compounds are being studied for their potential as anticancer agents, suggesting a role in the therapeutic targeting of cancer (Yun et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, “4-[6-(Tributylstannyl)-2-pyridinyl]morpholine”, indicates that it is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may also damage fertility and the unborn child, and cause damage to organs through prolonged or repeated exposure .

Future Directions

Tributyltin (IV) compounds are promising candidates for drug development . They possess significant antileishmanial and cytotoxic potential . These compounds are promising for the development of antileishmanial and anticancer drugs .

properties

IUPAC Name

tributyl(isoquinolin-6-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h2-7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLJBVOUFKVZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676717
Record name 6-(Tributylstannyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tributylstannyl)isoquinoline

CAS RN

220514-06-7
Record name 6-(Tributylstannyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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